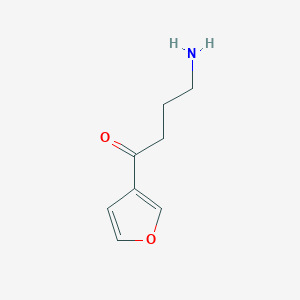

4-Amino-1-(furan-3-yl)butan-1-one

Description

4-Amino-1-(furan-3-yl)butan-1-one is a synthetic organic compound characterized by a butan-1-one backbone substituted with a primary amine group at the fourth carbon and a furan-3-yl group at the first carbon. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of approximately 153.18 g/mol (inferred from structural analogs in –12).

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-amino-1-(furan-3-yl)butan-1-one |

InChI |

InChI=1S/C8H11NO2/c9-4-1-2-8(10)7-3-5-11-6-7/h3,5-6H,1-2,4,9H2 |

InChI Key |

BZPWKLYQQUPZMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(=O)CCCN |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Furan-Containing Precursors

One prominent method involves the amino-functionalization of furan derivatives, particularly starting from furan-3-carboxaldehyde or related aldehydes. The process typically employs reductive amination, where the aldehyde reacts with ammonia or primary amines under reductive conditions. For example, the reaction of furan-3-carboxaldehyde with ammonia in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation yields the amino-furan derivative, which can then be further functionalized to form the butanone backbone.

- Reductive amination with sodium cyanoborohydride or catalytic hydrogenation.

- Solvents: Methanol, ethanol, or acetic acid.

- Temperature: Room temperature to mild heating (~25–50°C).

Grignard Reagent Approach

Another route involves the use of Grignard reagents, particularly 2-furylmagnesium bromide, which reacts with suitable electrophiles such as aldehydes or ketones to form the corresponding alcohols or amino derivatives. This method is advantageous for constructing the carbon skeleton with the furan ring attached at the desired position.

- Anhydrous solvents like tetrahydrofuran.

- Low temperatures (~0°C) to control reactivity.

- Quenching with aqueous acid to hydrolyze the intermediate.

Oxidative Dearomatization and Cyclization

Research indicates that oxidative dearomatization of furan-containing ketones, followed by cyclization, can be employed to synthesize fused heterocyclic systems. This approach involves oxidizing furans to reactive intermediates, which then undergo cyclization via Paal–Knorr or related reactions to form the desired butanone derivatives.

- Oxidants such as hydrogen peroxide or potassium permanganate.

- Acidic media to facilitate cyclization.

- Mild heating or reflux for cyclization steps.

Multi-step Synthesis via Intermediate Formation

A multi-step synthetic pathway involves initial formation of a furan-substituted ketone, followed by amino group introduction through nucleophilic substitution or reductive amination, and subsequent functionalization to achieve the target compound.

- Formation of furan-3-yl acyl or aldehyde intermediates.

- Amination via reductive or nucleophilic substitution.

- Final adjustments to the carbon chain to form the butanone backbone.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Major Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive amination | Furan-3-carboxaldehyde | Ammonia, NaCNBH₃ | Room temp to 50°C | Mild, selective | Limited to aldehyde intermediates |

| Grignard addition | 2-Furylmagnesium bromide | Aldehydes/ketones | -78°C to 0°C | Efficient carbon skeleton construction | Sensitive to moisture |

| Oxidative dearomatization | Furan derivatives | H₂O₂, KMnO₄ | Reflux or mild heating | Facilitates heterocycle formation | Over-oxidation risk |

| Multi-step synthesis | Furan-3-yl intermediates | Various (amines, acids) | Controlled, multi-stage | Versatile | Longer synthesis time |

Research indicates that oxidative dearomatization and cyclization strategies are particularly promising for synthesizing furan-based heterocycles, including derivatives of 4-Amino-1-(furan-3-yl)butan-1-one. For example, a study demonstrated that oxidation of 4-(furan-2-yl)butan-2-ones followed by cyclodehydration yields functionalized furans with moderate to high efficiency, emphasizing the role of electron-withdrawing groups in facilitating key steps (see reference).

Furthermore, the synthesis of amino-furan derivatives via reductive amination has been optimized under mild conditions, with yields often exceeding 70%, making it suitable for scalable production. The choice of reagents such as sodium cyanoborohydride and catalysts like palladium on carbon significantly influences the reaction efficiency and selectivity.

Notes on Industrial and Laboratory Synthesis

- Industrial scale-up favors continuous flow reactors for better control over reaction parameters, especially for oxidation and cyclization steps.

- Laboratory synthesis benefits from mild conditions and readily available reagents, with reductive amination being the most straightforward approach.

- The synthesis pathway chosen depends heavily on the desired purity, yield, and scale, with oxidative methods offering routes to complex heterocyclic systems, while amination strategies are more direct for amino-functionalized compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(furan-3-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Nitro or imine derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

4-Amino-1-(furan-3-yl)butan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(furan-3-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: The furan-3-yl group in 4-Amino-1-(furan-3-yl)butan-1-one contributes to π-π stacking interactions but may reduce aqueous solubility compared to pyridine or thiazole analogs (e.g., 4-Amino-1-(pyridin-3-yl)butan-1-one dihydrochloride) . Salt forms (e.g., dihydrochloride) significantly enhance solubility, as seen in pyridine analogs .

Pharmacological Implications :

- The metabolite 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide () shares the furan-3-yl group and demonstrates enhanced blood-brain barrier (BBB) penetration and stability compared to its parent compound. This suggests that furan substitution may improve pharmacokinetic profiles in CNS-targeted drugs .

Applications in Materials Science: Keycure 8179 (Irgacure 379), a butan-1-one derivative with morpholinophenyl and dimethylamino groups, is widely used as a UV photoinitiator.

Stability and Metabolic Considerations

- Chemical Stability: Thiazole and pyridine analogs (e.g., 4-Amino-1-(1,3-thiazol-5-yl)butan-1-one) exhibit higher photostability than furan derivatives due to reduced susceptibility to oxidation .

- This contrasts with pyridine or morpholine-containing analogs, which are more metabolically stable .

Biological Activity

4-Amino-1-(furan-3-yl)butan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and synthesis methods, supported by relevant data tables and case studies.

Structural Overview

4-Amino-1-(furan-3-yl)butan-1-one features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 138.16 g/mol

- Functional Groups : An amino group, a furan ring, and a ketone functional group.

The presence of the furan ring contributes to its aromatic properties, while the amino group enhances its ability to interact with biological targets through hydrogen bonding.

Antimicrobial Properties

Research indicates that 4-Amino-1-(furan-3-yl)butan-1-one exhibits notable antimicrobial activity against various microorganisms. The compound has shown effectiveness against:

- Candida albicans

- Escherichia coli

- Staphylococcus aureus

The mechanism of action for its antimicrobial activity is believed to involve disruption of cell membrane integrity and interference with essential metabolic pathways within microbial cells.

Anticancer Properties

In addition to its antimicrobial effects, 4-Amino-1-(furan-3-yl)butan-1-one has been investigated for its potential anticancer properties. Studies suggest that it may act as a modulator of enzyme activity involved in cancer progression. The compound's ability to form hydrogen bonds and engage in π-π interactions enhances its potential as a ligand in biochemical assays.

The biological activity of 4-Amino-1-(furan-3-yl)butan-1-one can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their activity.

- π-π Interactions : The furan ring can participate in π-π interactions, which can enhance binding affinity to target proteins or receptors.

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and leading to various biological effects .

Synthesis Methods

The synthesis of 4-Amino-1-(furan-3-yl)butan-1-one can be achieved through several methods, including:

- Condensation Reactions : Utilizing furan derivatives and amino compounds under acidic or basic conditions.

- Reduction Reactions : Employing reagents such as sodium borohydride for the reduction of corresponding ketones or aldehydes .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of 4-Amino-1-(furan-3-yl)butan-1-one revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

These results indicate a promising potential for this compound in treating infections caused by these pathogens.

Case Study 2: Anticancer Potential

In vitro studies assessing cytotoxicity against various cancer cell lines showed that 4-Amino-1-(furan-3-yl)butan-1-one exhibited significant activity:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| HeLa (Cervical Cancer) | 20 µM |

| A549 (Lung Cancer) | 25 µM |

These findings suggest that the compound could be further explored for its therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.